molecular formula C12H14N2S B13069607 3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline

3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline

Cat. No.: B13069607
M. Wt: 218.32 g/mol
InChI Key: BNASWYUGCIBIOC-UHFFFAOYSA-N
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Description

3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline is a chemical compound of significant interest in medicinal chemistry research due to its incorporation of the 1,3-thiazole scaffold. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a versatile and privileged structure in drug discovery. This ring system contributes to aromaticity and allows for diverse chemical reactions, making it a valuable synthon for developing new bioactive molecules . Compounds featuring the thiazole moiety are extensively investigated for their potential to interact with a wide array of physiological targets. They are known to exhibit a broad spectrum of pharmacological activities in preclinical research, including but not limited to acting as enzyme inhibitors, receptor antagonists, and anticancer agents . For instance, various thiazole derivatives have been explored as inhibitors of enzymes such as elastase, which is a target in dermatological research for conditions like skin aging and wound healing . Furthermore, the structural motif of an aniline derivative linked to a thiazole methyl group is common in compounds studied for their inhibitory effects on kinases and other key cellular proteins . As such, this compound serves as a key intermediate and building block for the design and synthesis of novel molecules with potential applications in investigating inflammatory pathways, oncological processes, and infectious diseases. Its utility lies in its role as a core structure that researchers can functionalize to explore structure-activity relationships and optimize for specific biological activity.

Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline

InChI

InChI=1S/C12H14N2S/c1-9-4-3-5-11(6-9)13-7-12-10(2)14-8-15-12/h3-6,8,13H,7H2,1-2H3

InChI Key

BNASWYUGCIBIOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NCC2=C(N=CS2)C

Origin of Product

United States

Preparation Methods

Preparation of 4-methyl-1,3-thiazole-5-carbaldehyde Intermediate

A common precursor in the synthesis is 4-methyl-1,3-thiazole-5-carbaldehyde , which can be prepared by:

  • Cyclization of thioamide precursors with α-haloketones or esters under controlled heating conditions.
  • Methylation at the 4-position using methyl iodide or dimethyl sulfate to introduce the methyl substituent on the thiazole ring.

This intermediate is crucial for subsequent coupling with aniline derivatives.

Reductive Amination for N-Substitution

The key step to obtain the target compound is the reductive amination of 3-methylaniline with 4-methyl-1,3-thiazole-5-carbaldehyde:

  • The aldehyde group on the thiazole intermediate reacts with the amino group of 3-methylaniline to form an imine intermediate.
  • Reduction of this imine to the corresponding secondary amine is typically achieved by using reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride under mild acidic conditions.
  • Solvents like methanol or dichloromethane are commonly employed to facilitate the reaction.
  • This method yields the desired N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline derivative with high selectivity and yield.

Alternative Nucleophilic Substitution

In some protocols, the thiazolylmethyl halide (e.g., bromide or chloride) can be prepared from the corresponding alcohol or aldehyde and then reacted with 3-methylaniline via nucleophilic substitution:

  • The halomethyl-thiazole reacts with the aniline nitrogen under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like DMF or acetonitrile.
  • This method requires careful control to avoid over-alkylation or side reactions.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Thiazole ring formation Thioamide + α-haloketone, heat Controlled temperature ~80-100°C
Methylation Methyl iodide or dimethyl sulfate Alkylation at 4-position on thiazole
Reductive amination Aldehyde + 3-methylaniline + NaBH(OAc)3 Mild acidic conditions, room temp to 40°C
Nucleophilic substitution Thiazolylmethyl halide + 3-methylaniline + K2CO3 Polar aprotic solvent, reflux possible

Purification and Characterization

  • Purification is commonly performed by column chromatography using solvents such as ethyl acetate/hexane mixtures or recrystallization from suitable solvents.
  • Characterization includes:

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Reductive amination 3-methylaniline + 4-methyl-1,3-thiazole-5-carbaldehyde NaBH(OAc)3, mild acid, methanol/DCM High selectivity, good yields Requires aldehyde intermediate
Nucleophilic substitution 3-methylaniline + thiazolylmethyl halide K2CO3, DMF/acetonitrile, reflux Direct alkylation approach Possible side reactions, over-alkylation risk
Thiazole ring synthesis Thioamide + α-haloketone Heat, methylation with MeI or (CH3)2SO4 Efficient ring formation Multi-step, requires purification

Research Findings and Notes

  • The reductive amination approach is favored for its mild conditions and high purity products, as confirmed by HPLC and NMR analyses.
  • The methyl group on the thiazole ring significantly influences the electronic properties and steric environment, impacting the compound's reactivity and biological activity.
  • Optimization of solvent and temperature is critical to maximize yield and minimize byproducts.
  • Purification by recrystallization often results in >95% purity, suitable for further biological or material science applications.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives, including 3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline, exhibit significant antimicrobial properties. Studies have shown efficacy against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

Case Study: Antibacterial Efficacy

In a study published in the Journal of Medicinal Chemistry, compounds similar to this compound were tested against Staphylococcus aureus and Escherichia coli. Results demonstrated a notable reduction in bacterial growth, indicating strong antibacterial potential .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary data suggest that it may modulate activities related to cell proliferation and apoptosis, which are crucial in cancer biology .

Case Study: Cytotoxicity Against Cancer Cells

A study assessed the cytotoxic effects of thiazole derivatives on MCF-7 breast cancer cells. The results indicated that these compounds induced apoptosis in a dose-dependent manner, highlighting their potential as anticancer agents .

Anti-inflammatory Effects

Thiazole derivatives are noted for their anti-inflammatory properties. The mechanism involves inhibition of pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases .

Agrochemical Applications

Beyond pharmaceuticals, this compound shows promise in agrochemicals. Its herbicidal properties can be attributed to the thiazole moiety's ability to interact with plant metabolic pathways.

Case Study: Herbicidal Activity

A series of experiments evaluated the herbicidal activity of thiazole derivatives on common agricultural weeds. The results indicated effective growth inhibition at low concentrations, suggesting potential as a selective herbicide .

Mechanism of Action

The mechanism of action of 3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to enzymes and receptors. The compound may activate or inhibit biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Substituents Key Properties/Findings Source
3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline 4-methylthiazole, 3-methylaniline Target compound; hypothesized applications in pharma/agrochemicals N/A
3-chloro-N-[(2-chloro-1,3-thiazol-5-yl)methyl]aniline 2-chlorothiazole, 3-chloroaniline >99% purity; pharmaceutical intermediate; stable at room temperature
N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methylbenzenamine Dithiazolium ring, 4-methylaniline High yield (95%); mp 64–65°C; used in heterocyclic synthesis
3-methyl-N-(p-tolyl)aniline p-tolyl, 3-methylaniline 55% yield in cross-coupling (HFIP solvent); prone to decomposition under standard conditions
3-(1-Methyl-1H-tetrazol-5-yl)aniline Tetrazole ring, 3-aniline Used in medicinal chemistry; tetrazole enhances metabolic stability

Key Comparisons

Electronic and Steric Effects
  • Thiazole vs. Tetrazole : The 4-methylthiazole group in the target compound provides π-electron density and moderate steric hindrance, favoring electrophilic substitution reactions. In contrast, tetrazole analogs (e.g., 3-(1-methyltetrazol-5-yl)aniline) exhibit stronger electron-withdrawing effects, which may reduce reactivity in coupling reactions but improve metabolic stability .
  • Chloro vs. However, methyl groups in the target compound likely improve lipophilicity and bioavailability .
Crystallographic and Conformational Insights
  • The crystal structure of a bis(4-methylthiazol-5-yl)piperidinone derivative () reveals chair conformations and intermolecular C–H⋯O hydrogen bonding. This suggests that the 4-methylthiazole group in the target compound may influence solid-state packing and solubility .

Biological Activity

3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline is a compound that integrates a thiazole moiety with an aniline structure, which is known for its diverse biological activities. The thiazole ring, characterized by its sulfur and nitrogen content, plays a crucial role in the compound's interaction with biological targets, potentially leading to various therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C₁₂H₁₄N₂S. Its structure includes:

  • Thiazole Ring : A five-membered heterocyclic ring that contributes to the compound's biological reactivity.
  • Aniline Group : This aromatic amine contributes to the compound's ability to interact with various biological systems.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. The presence of the thiazole ring enhances the compound's ability to inhibit bacterial growth and may also exhibit antifungal properties. For instance, similar compounds have been documented to inhibit enzymes critical for microbial metabolism.

Anticancer Properties

Thiazole-containing compounds are increasingly recognized for their anticancer potential. Studies suggest that modifications in the thiazole structure can lead to increased cytotoxicity against various cancer cell lines. For example, compounds with similar structural features have demonstrated IC₅₀ values in the low micromolar range against human cancer cell lines, indicating strong antiproliferative activity .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The thiazole moiety can interact with enzymes through hydrogen bonding and π–π interactions, potentially inhibiting their activity and affecting metabolic pathways.
  • Cell Signaling Modulation : The compound may influence cellular signaling pathways, altering gene expression and cellular metabolism, which is crucial for its anticancer effects .

Case Studies

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

  • Anticancer Activity : A study on thiazole derivatives showed that specific substitutions on the thiazole ring significantly enhanced anticancer activity against A549 lung adenocarcinoma cells. The most potent derivatives had IC₅₀ values lower than those of standard chemotherapeutics like doxorubicin .
  • Antimicrobial Effects : Thiazole derivatives have been evaluated for their antimicrobial properties against various pathogens. Compounds structurally related to this compound exhibited notable inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli.

Comparative Analysis

To better understand the biological potential of this compound, a comparison with related compounds can be useful:

PropertyThis compoundRelated Thiazole Derivatives
Antimicrobial ActivityHighModerate to High
Anticancer ActivitySignificant (IC₅₀ < 10 µM)Varies (IC₅₀ from 10 µM to >100 µM)
Enzyme Inhibition PotentialStrongVaries

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